N-Boc-O-ethyl-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-O-ethyl-L-homoserine is a compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is a derivative of L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is ethylated. This compound is commonly used in organic synthesis as a building block for the preparation of various peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-ethyl-L-homoserine typically involves the protection of the amino group of L-homoserine with a Boc group and the ethylation of the hydroxyl group. The Boc protection is achieved by reacting L-homoserine with di-tert-butyl dicarbonate under basic conditions . The ethylation of the hydroxyl group can be carried out using ethyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-ethyl-L-homoserine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Ethyl iodide, sodium hydride.
Major Products Formed
Deprotection: L-homoserine or its derivatives.
Substitution: Various substituted derivatives of L-homoserine depending on the nucleophile used.
Scientific Research Applications
N-Boc-O-ethyl-L-homoserine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Boc-O-ethyl-L-homoserine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. The ethyl group on the hydroxyl moiety can be selectively modified to introduce various functional groups, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
N-Boc-O-ethyl-L-homoserine can be compared with other similar compounds such as:
N-Boc-L-homoserine: Similar structure but without the ethyl group on the hydroxyl moiety.
N-Boc-L-serine: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amino group and the ethylated hydroxyl group, which provides additional synthetic flexibility and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2S)-4-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-5-16-7-6-8(9(13)14)12-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
SFKBSHLRLKFMHB-QMMMGPOBSA-N |
Isomeric SMILES |
CCOCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.